molecular formula C12H19N3O B8699932 5-Amino-6-(cycloheptylamino)pyridin-2-ol

5-Amino-6-(cycloheptylamino)pyridin-2-ol

Cat. No.: B8699932
M. Wt: 221.30 g/mol
InChI Key: GXIZLWHNUORBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-(cycloheptylamino)pyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at position 2, an amino group at position 5, and a cycloheptylamino substituent at position 6 (Figure 1). Its molecular formula is C₁₂H₁₈N₃O, with a molecular weight of 236.3 g/mol. The cycloheptylamino group introduces steric bulk and lipophilicity, distinguishing it from smaller analogs like cyclohexylamino derivatives.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

5-amino-6-(cycloheptylamino)-1H-pyridin-2-one

InChI

InChI=1S/C12H19N3O/c13-10-7-8-11(16)15-12(10)14-9-5-3-1-2-4-6-9/h7-9H,1-6,13H2,(H2,14,15,16)

InChI Key

GXIZLWHNUORBQP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=C(C=CC(=O)N2)N

Origin of Product

United States

Comparison with Similar Compounds

Cycloalkylamino Substituents

  • 5-Amino-6-(cyclohexylamino)pyridin-2-ol (C₁₁H₁₆N₃O): Replacing cycloheptyl with cyclohexyl reduces steric hindrance and lipophilicity (predicted logP: ~1.8 vs. ~2.5 for cycloheptyl). This may enhance solubility but reduce membrane permeability .
  • 6-(Cycloheptylamino)-5-nitropyridin-2(1H)-one (C₁₂H₁₆N₄O₃): The nitro group at position 5 and keto group at position 2 alter electronic properties, increasing electrophilicity compared to the hydroxyl and amino groups in the target compound .

Heterocyclic Core Modifications

  • KK-92A (C₁₉H₂₃F₃N₄O): A pyrimidine-based GABAB positive allosteric modulator (PAM) with a cycloheptylamino group.

Electron-Withdrawing Substituents

  • 5-Amino-6-(trifluoromethyl)pyridin-2-ol (C₆H₅F₃N₂O): The trifluoromethyl group at position 6 is strongly electron-withdrawing, reducing the pyridine ring’s basicity compared to the electron-donating cycloheptylamino group .

Pharmacological Profile Relative to GABAB Receptor Modulators

While 5-Amino-6-(cycloheptylamino)pyridin-2-ol lacks direct pharmacological data, structurally related compounds highlight trends:

  • KK-92A exhibits high potency as a GABAB PAM (EC₅₀ < 100 nM) and reduces nicotine-seeking behavior in rats. Its cycloheptylamino group likely enhances blood-brain barrier penetration, a feature shared with the target compound .

Physicochemical Properties and Substituent Effects

Property This compound 5-Amino-6-(cyclohexylamino)pyridin-2-ol KK-92A
Molecular Formula C₁₂H₁₈N₃O C₁₁H₁₆N₃O C₁₉H₂₃F₃N₄O
logP (Predicted) 2.5 1.8 3.9
Hydrogen Bond Donors 3 3 2
Ring Size 7-membered cycloalkyl 6-membered cycloalkyl Pyrimidine core

The amino and hydroxyl groups provide hydrogen-bonding sites for target engagement .

Data Tables of Comparable Compounds

Compound Name Substituents (Position 5/6) Molecular Formula Key Feature Pharmacological Activity
This compound NH₂ / NH-C₇H₁₃ C₁₂H₁₈N₃O High lipophilicity Not reported
5-Amino-6-(cyclohexylamino)pyridin-2-ol NH₂ / NH-C₆H₁₁ C₁₁H₁₆N₃O Improved solubility Not reported
KK-92A CF₃-Ph / NH-C₇H₁₃ C₁₉H₂₃F₃N₄O GABAB PAM Nicotine addiction
5-Amino-6-(trifluoromethyl)pyridin-2-ol NH₂ / CF₃ C₆H₅F₃N₂O Electron-withdrawing substituent Unknown

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.